1-Piperazineethanol, 4-(diphenylmethyl)-alpha-((phenylamino)methyl)-
Overview
Description
1-Piperazineethanol, 4-(diphenylmethyl)-alpha-((phenylamino)methyl)- is an organic compound with the chemical formula C21H25N2O. It is a white crystalline solid at room temperature and is known for its pharmacological activities, including sedative, anxiolytic, and anti-psychotic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazineethanol, 4-(diphenylmethyl)-alpha-((phenylamino)methyl)- involves several methods:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of (S, S)-N, N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines.
Ugi reaction: A multicomponent reaction that forms piperazine derivatives by combining an isocyanide, an amine, a carboxylic acid, and an aldehyde.
Ring opening of aziridines: This method uses N-nucleophiles to open aziridine rings, forming piperazine derivatives.
Intermolecular cycloaddition of alkynes: Alkynes bearing amino groups undergo cycloaddition to form piperazine rings.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned synthetic routes, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-Piperazineethanol, 4-(diphenylmethyl)-alpha-((phenylamino)methyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
1-Piperazineethanol, 4-(diphenylmethyl)-alpha-((phenylamino)methyl)- has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.
Biology: Studied for its effects on neurotransmitter systems and potential therapeutic applications.
Medicine: Investigated for its sedative, anxiolytic, and anti-psychotic properties.
Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 1-Piperazineethanol, 4-(diphenylmethyl)-alpha-((phenylamino)methyl)- involves its interaction with neurotransmitter receptors in the brain. It is believed to modulate the activity of serotonin and dopamine receptors, leading to its sedative and anxiolytic effects . The compound may also interact with GABA receptors, enhancing inhibitory neurotransmission .
Comparison with Similar Compounds
Similar Compounds
1-Benzhydrylpiperazine: Similar structure with a benzhydryl group instead of the diphenylmethyl group.
4-(Diphenylmethyl)-1-piperazineethanol: Similar structure but lacks the phenylamino group.
Uniqueness
1-Piperazineethanol, 4-(diphenylmethyl)-alpha-((phenylamino)methyl)- is unique due to its combination of the diphenylmethyl and phenylamino groups, which contribute to its distinct pharmacological profile and chemical reactivity .
Properties
IUPAC Name |
1-anilino-3-(4-benzhydrylpiperazin-1-yl)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O/c30-25(20-27-24-14-8-3-9-15-24)21-28-16-18-29(19-17-28)26(22-10-4-1-5-11-22)23-12-6-2-7-13-23/h1-15,25-27,30H,16-21H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMXKXYHYAKGCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(CNC2=CC=CC=C2)O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50932009 | |
Record name | 1-Anilino-3-[4-(diphenylmethyl)piperazin-1-yl]propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50932009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143759-58-4 | |
Record name | 1-Piperazineethanol, 4-(diphenylmethyl)-alpha-((phenylamino)methyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143759584 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Anilino-3-[4-(diphenylmethyl)piperazin-1-yl]propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50932009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.